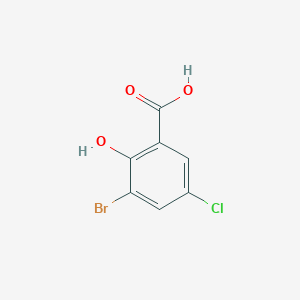

3-Bromo-5-chloro-2-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHJZXVJIHAQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394654 | |

| Record name | 3-bromo-5-chloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4068-58-0 | |

| Record name | 3-Bromo-5-chlorosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4068-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-chloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-chloro-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-5-chloro-2-hydroxybenzoic acid chemical properties

An In-depth Technical Guide to 3-Bromo-5-chloro-2-hydroxybenzoic Acid for Advanced Research & Development

This guide provides a comprehensive technical overview of this compound (also known as 3-bromo-5-chlorosalicylic acid), a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, a robust synthesis strategy, spectroscopic analysis, and critical safety protocols to facilitate its application in advanced research.

Core Chemical Identity & Physicochemical Properties

This compound is a polysubstituted benzoic acid derivative. The strategic placement of bromo, chloro, and hydroxyl groups on the aromatic ring creates a unique electronic and steric environment, making it a valuable and versatile intermediate for organic synthesis. Its core identifiers and key physical properties are summarized below.

| Property | Data | Citation(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-bromo-5-chlorosalicylic acid | [1] |

| CAS Number | 4068-58-0 | [1] |

| Molecular Formula | C₇H₄BrClO₃ | [1] |

| Molecular Weight | 251.46 g/mol | [1] |

| Melting Point | 231-232 °C | |

| Appearance | Expected to be a white to off-white crystalline solid | |

| Solubility | Sparingly soluble in water; higher solubility in organic solvents like ethanol, methanol, and acetone. | |

| Structure (SMILES) | C1=C(C=C(C(=C1C(=O)O)O)Br)Cl | [1] |

| Structure (InChIKey) | XDHJZXVJIHAQIU-UHFFFAOYSA-N | [1] |

Synthesis Strategy & Mechanistic Rationale

While numerous halogenation methods for salicylic acid exist, a highly effective and regioselective pathway to this compound begins with the commercially available 5-chlorosalicylic acid. This approach offers superior control over the final substitution pattern.

Experimental Protocol: Regioselective Bromination

-

Dissolution: Dissolve 1 equivalent of 5-chlorosalicylic acid in a suitable solvent such as glacial acetic acid or an aqueous dioxane mixture. The choice of solvent is critical; acetic acid facilitates the reaction while being relatively easy to remove, whereas aqueous dioxane has been shown to yield clean products in similar brominations.

-

Bromination: Slowly add 1 equivalent of a brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine, to the solution at room temperature with continuous stirring.

-

Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Precipitation: Upon completion, pour the reaction mixture into a beaker of ice water. The crude product will precipitate out of the aqueous solution.

-

Purification: Collect the solid precipitate by vacuum filtration. Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.

Causality and Scientific Justification

The hydroxyl (-OH) and carboxylic acid (-COOH) groups of the salicylic acid backbone are ortho, para-directing activators for electrophilic aromatic substitution. In the 5-chlorosalicylic acid starting material, the C5 position (para to the hydroxyl group) is already occupied by a chlorine atom. This sterically and electronically directs the incoming electrophile (Br+) to one of the available ortho positions, C3. This regioselectivity is the cornerstone of this synthetic strategy, ensuring a high yield of the desired 3,5-disubstituted product.

Synthesis Workflow Diagram

Caption: Regioselective synthesis of the target compound.

Predicted Spectroscopic Profile

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show four distinct signals:

-

A broad singlet at high chemical shift (>11 ppm) corresponding to the acidic proton of the carboxylic acid group.[2]

-

A second broad singlet, likely between 9-10 ppm, for the phenolic hydroxyl proton.

-

Two signals in the aromatic region (7.0-8.0 ppm). The proton at C6 (ortho to the bromine) and the proton at C4 (ortho to the chlorine) will appear as distinct singlets or narrow doublets, exhibiting a small meta-coupling constant (J ≈ 2-3 Hz). Based on substituent effects, the C6 proton is expected slightly downfield from the C4 proton.[3]

-

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule:

-

Carboxyl Carbon (C=O): Expected in the 165-175 ppm range, typical for carboxylic acids.

-

Aromatic Carbons:

-

The carbon bearing the hydroxyl group (C2) will be significantly downfield (shielded), likely in the 155-160 ppm range.

-

The carbons bonded to the halogens (C3 and C5) will be shifted based on the specific halogen's electronegativity and resonance effects, typically appearing in the 110-130 ppm range.

-

The remaining aromatic carbons (C1, C4, C6) will appear in the 120-140 ppm range.

-

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include:

-

A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

-

A sharp C=O stretch around 1700 cm⁻¹.

-

Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

-

C-O, C-Cl, and C-Br stretches at lower frequencies in the fingerprint region.

-

-

Mass Spectrometry (MS): The mass spectrum would show a distinctive molecular ion (M⁺) peak cluster due to the isotopic abundances of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). This would result in a characteristic pattern of peaks at m/z 250, 252, 254, and 256.

Applications in Research & Drug Development

Halogenated salicylic acids are crucial building blocks in the synthesis of complex organic molecules. The specific substitution pattern of this compound makes it a high-value intermediate for several reasons:

-

Pharmaceutical Synthesis: It serves as a scaffold for developing novel therapeutic agents. The carboxylic acid and hydroxyl groups provide reactive handles for derivatization, while the halogens can be used to modulate pharmacokinetic properties (lipophilicity, metabolic stability) or as sites for further cross-coupling reactions. Derivatives of similar halogenated benzoic acids are explored for treating conditions like obesity.

-

Fine Chemical Intermediate: It is a precursor for synthesizing more complex molecules, including agrochemicals and specialty dyes, where the halogen atoms can influence both the biological activity and the chromatic properties of the final product.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. The following safety protocols are derived from GHS classifications and data for structurally similar compounds.

Hazard Identification

This compound is classified with the following hazards:

-

H302: Harmful if swallowed (Acute toxicity, oral).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Experimental Protocols for Safe Handling

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Always wear chemical safety goggles conforming to EN166 or NIOSH standards.

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: Use only in a well-ventilated area or within a certified chemical fume hood. If dust is generated, a P95 (US) or P2 (EU) respirator is recommended.

-

-

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid (HMDB0242162). Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chlorosalicylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

A Technical Guide to 3-Bromo-5-chloro-2-hydroxybenzoic Acid (CAS: 4068-58-0): Properties, Synthesis, and Applications in Research and Development

Executive Summary

3-Bromo-5-chloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a highly functionalized aromatic compound that serves as a critical building block in advanced chemical synthesis. Its unique substitution pattern—featuring carboxylic acid, hydroxyl, bromo, and chloro moieties—offers multiple reaction sites, making it a versatile intermediate for creating complex molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust and logical synthetic protocol, details methods for analytical characterization, and explores its applications, particularly as a scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and material science industries who require a comprehensive understanding of this compound for practical application.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. This compound is distinguished by the following identifiers and properties.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 4068-58-0[1] |

| Molecular Formula | C₇H₄BrClO₃[1] |

| Molecular Weight | 251.46 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | 3-Bromo-5-chlorosalicylic acid[1] |

| InChI Key | XDHJZXVJIHAQIU-UHFFFAOYSA-N[1] |

| SMILES | C1=C(C=C(C(=C1C(=O)O)O)Br)Cl[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 231-232 °C | ChemicalBook |

| Boiling Point (Predicted) | 326.1 ± 42.0 °C | ChemicalBook |

| Density (Predicted) | 1.956 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 1.99 ± 0.14 | ChemicalBook |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Synthesis and Mechanistic Rationale

For this specific transformation, the Pinnick oxidation is the method of choice.[5][6] This reaction is renowned for its mild conditions and high tolerance for other functional groups, making it ideal for a multi-functionalized substrate like ours, which contains a phenol and aryl halides that could be sensitive to harsher oxidizing agents.[5][7]

Mechanism Insight: The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant, which is converted to the active species, chlorous acid (HClO₂), under weakly acidic conditions. The aldehyde reacts with chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and non-reactive hypochlorous acid (HOCl).[5][7] A scavenger, such as 2-methyl-2-butene or hydrogen peroxide, is crucial to quench the HOCl byproduct, which could otherwise lead to undesired side reactions.

Step-by-Step Experimental Protocol: Synthesis

This protocol is a self-validating system, including steps for reaction monitoring and product verification.

-

Reagent Preparation:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-chloro-2-hydroxybenzaldehyde (e.g., 2.35 g, 10 mmol) in 50 mL of tert-butanol.

-

In a separate beaker, prepare a solution of sodium dihydrogen phosphate (NaH₂PO₄) (e.g., 2.4 g, 20 mmol) in 20 mL of deionized water.

-

-

Reaction Setup:

-

Add the NaH₂PO₄ solution to the flask containing the aldehyde.

-

Add 2-methyl-2-butene (e.g., 2.1 g, 30 mmol, 3 equivalents) to the biphasic mixture. This acts as a scavenger for hypochlorite byproducts.

-

In a separate beaker, dissolve sodium chlorite (NaClO₂, technical grade, ~80%) (e.g., 2.26 g, 20 mmol, 2 equivalents) in 20 mL of deionized water.

-

-

Reaction Execution:

-

Place the reaction flask in a water bath to dissipate any heat generated.

-

Add the sodium chlorite solution dropwise to the vigorously stirring aldehyde mixture over a period of 30 minutes.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

-

Monitoring and Workup:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of hexanes and ethyl acetate. The disappearance of the starting aldehyde spot indicates reaction completion.

-

Once complete, transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water.

-

Acidify the aqueous layer to pH ~2 with 1M HCl. This protonates the carboxylate, making it soluble in the organic layer.

-

Extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification and Characterization:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white to off-white solid.

-

Dry the purified product under vacuum. The identity and purity should be confirmed by NMR, IR, and Mass Spectrometry (Section 4.0).

-

Analytical Characterization and Quality Control

To ensure the synthesized product is the correct molecule and meets purity standards, a suite of analytical techniques is employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show two distinct aromatic protons, each appearing as a doublet due to meta-coupling. A broad singlet corresponding to the phenolic hydroxyl proton and another for the carboxylic acid proton will also be present.

-

¹³C NMR Spectroscopy: The carbon NMR will display seven distinct signals, including one for the carbonyl carbon of the carboxylic acid (~170 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key absorbances will include a very broad peak from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch), and characteristic peaks in the fingerprint region for the C-Br and C-Cl bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl), the molecular ion peak will exhibit a characteristic isotopic pattern, providing definitive evidence of the elemental composition.

Reactivity and Applications in Drug Discovery

The strategic placement of functional groups on the this compound scaffold makes it a valuable starting point for creating diverse molecular libraries. Halogenated salicylic acids are of significant interest in medicinal chemistry, as the introduction of halogens can enhance binding affinity, improve metabolic stability, and increase potency.[8]

Derivatives of salicylic acid are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antiviral properties.[9] The presence of bromine and chlorine atoms at the 3 and 5 positions provides handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and modulate biological activity.

A compelling example is the development of novel salicylanilides for treating tuberculosis.[10] Studies have shown that halogen atoms at the 4 or 5 positions of the salicylic acid moiety are beneficial for antimycobacterial activity.[10] This highlights the potential of using this compound to synthesize new salicylanilides or other amides with potent antimicrobial properties.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound possesses specific hazards that require careful management.

GHS Hazard Classification: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling Practices: Avoid generating dust.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Spill Response: In case of a spill, cordon off the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

-

First Aid:

-

Inhalation: Move the individual to fresh air.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, immediately call a poison center or doctor.

-

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound (CAS: 4068-58-0) is a chemical intermediate of significant value. Its well-defined physicochemical properties, coupled with a straightforward and high-yield synthetic pathway from its corresponding aldehyde, make it an accessible and reliable building block. The compound's true potential is realized in its application as a versatile scaffold for constructing novel molecules in drug discovery and material science. The multiple reactive sites allow for systematic structural modifications, enabling the exploration of structure-activity relationships and the development of new chemical entities with targeted biological or physical properties. Adherence to strict safety protocols is essential when handling this compound to mitigate its associated hazards. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this compound in their scientific endeavors.

References

- Google Patents. (n.d.). Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Umweltbundesamt. (2023). 119/2023. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 3-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

-

RIWA-Maas. (2025, January 15). Drinking water relevant substances in the Meuse. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Retrieved from [Link]

-

NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

-

PubMed. (n.d.). Novel Derivatives of Nitro-Substituted Salicylic Acids: Synthesis, Antimicrobial Activity and Cytotoxicity. Retrieved from [Link]

-

National Institutes of Health. (2020, February 5). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link]

-

Slideshare. (n.d.). Medicinal Chemistry of Salicylic Acid. Retrieved from [Link]

-

NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

-

DDBST. (n.d.). Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). Retrieved from [Link]

-

Chemical Review and Letters. (n.d.). Synthesis of azo compounds containing salicylic acid and its derivatives. Retrieved from [Link]

-

ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Retrieved from [Link]

-

ResearchGate. (2025, July 19). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Retrieved from [Link]

-

NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

Sources

- 1. This compound | C7H4BrClO3 | CID 3649920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-chloro-2-hydroxybenzaldehyde | C7H4BrClO2 | CID 519676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-chloro-2-hydroxybenzaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3-Bromo-5-chloro-2-hydroxybenzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. psiberg.com [psiberg.com]

- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal Chemistry of Salicylic Acid | PPT [slideshare.net]

- 9. chemrevlett.com [chemrevlett.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 3-Bromo-5-chloro-2-hydroxybenzoic Acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-hydroxybenzoic acid (also known as 3-bromo-5-chlorosalicylic acid), a halogenated derivative of salicylic acid. This document delves into the nuanced details of its molecular structure, supported by spectroscopic analysis. It further outlines a probable synthetic pathway, discusses its role as a versatile intermediate in the synthesis of bioactive molecules, and presents its key physicochemical and safety data. This guide is intended to be a valuable resource for researchers and professionals in medicinal chemistry, organic synthesis, and drug discovery, offering foundational knowledge to leverage this compound in their research and development endeavors.

Introduction

This compound, with the chemical formula C₇H₄BrClO₃, is a polysubstituted aromatic carboxylic acid.[1] As a derivative of salicylic acid, it possesses a unique substitution pattern on the benzene ring, featuring both a bromine and a chlorine atom, in addition to the characteristic hydroxyl and carboxylic acid functional groups. This distinct arrangement of electron-withdrawing halogens and an electron-donating hydroxyl group, ortho to the carboxylic acid, imparts specific chemical reactivity and physical properties to the molecule. These characteristics make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding the interplay of these functional groups is crucial for its effective utilization in synthetic strategies and for predicting the properties of its derivatives.

Molecular Structure and Characterization

The molecular structure of this compound is fundamental to its reactivity and function. The IUPAC name for this compound is this compound.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClO₃ | PubChem[1] |

| Molecular Weight | 251.46 g/mol | PubChem[1] |

| CAS Number | 4068-58-0 | PubChem[1] |

| Appearance | White to off-white crystalline solid (inferred from related compounds) | BenchChem[2] |

| pKa (predicted) | 1.16 (strongest acidic) | HMDB[3] |

| logP (predicted) | 3.19 - 3.7 | HMDB[3] |

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as doublets, with coupling constants typical for meta-positioned protons. The acidic protons of the carboxylic acid and the hydroxyl group will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the attached substituents (Br, Cl, OH, COOH), and their specific assignments can be predicted using established additivity rules for substituted benzenes.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

O-H stretching for the phenolic hydroxyl group, likely around 3200-3600 cm⁻¹.

-

C-Br and C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (approximately 251.46 g/mol ). Due to the presence of bromine and chlorine isotopes, this peak will be accompanied by characteristic isotopic peaks ([M+2]⁺, [M+4]⁺, etc.) with specific intensity ratios, which is a powerful tool for confirming the presence of these halogens.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxylic acid group (-COOH, M-45). The fragmentation of this compound would likely follow these general patterns, providing further structural confirmation.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a highly probable synthetic route can be devised based on established organic chemistry principles and synthetic procedures for analogous compounds. The most logical approach involves the electrophilic bromination of 5-chlorosalicylic acid.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from salicylic acid, as outlined in the diagram below. However, for practical laboratory synthesis, commercially available 5-chlorosalicylic acid would be the preferred starting material.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the halogenation of salicylic acid derivatives.[2]

Step 1: Bromination of 5-Chlorosalicylic Acid

-

Reaction Setup: In a well-ventilated fume hood, dissolve 5-chlorosalicylic acid in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Slowly add a solution of bromine in glacial acetic acid to the stirred solution of 5-chlorosalicylic acid at room temperature. The hydroxyl and carboxyl groups are ortho, para-directing, and the position ortho to the hydroxyl group and meta to the carboxyl group is activated, favoring bromination at the 3-position.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water to remove any remaining acid and bromine. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield pure this compound.

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are of significant interest in medicinal chemistry due to the ability of halogens to modulate the pharmacokinetic and pharmacodynamic properties of molecules. This compound serves as a key intermediate in the synthesis of various bioactive compounds.

A notable example of its application is in the synthesis of novel anti-inflammatory agents. A study on the anti-inflammatory effects of 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) in lipopolysaccharide-activated primary microglial cells demonstrated the potential of derivatives of this compound in neuroscience drug discovery.[4] In this context, the parent compound acts as a crucial starting material for the synthesis of the benzylamine intermediate, which is then coupled with another aromatic moiety to generate the final active compound. The presence of the bromo and chloro substituents on the phenyl ring of LX007 is likely critical for its biological activity, potentially by influencing its binding affinity to target proteins or by altering its metabolic stability.

The versatile reactivity of the carboxylic acid and hydroxyl groups, coupled with the specific electronic effects of the halogen substituents, allows for the use of this compound in the construction of a diverse range of molecular scaffolds for screening in various therapeutic areas.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined molecular structure, characterized by a unique pattern of halogen, hydroxyl, and carboxylic acid substituents, provides a platform for the development of novel bioactive molecules. While further research is needed to fully elucidate its spectroscopic properties and to optimize its synthesis, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the potential of this compound in their scientific pursuits.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. Showing metabocard for 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid (HMDB0242162). [Link]

-

PubMed. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. [Link]

- Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

Sources

- 1. This compound | C7H4BrClO3 | CID 3649920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystallization, Structure Determination and Reticular Twinning in Iron(III) Salicylate: Fe[(HSal)(Sal)(H2O)2] [mdpi.com]

- 4. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a crucial building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its unique substitution pattern allows for the development of complex molecules with specific biological activities. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, including a detailed discussion of the underlying chemical principles, experimental protocols, and an exploration of alternative synthetic strategies.

Primary Synthesis Pathway: A Two-Step Halogenation Approach

The most common and industrially viable method for synthesizing this compound involves a two-step electrophilic aromatic substitution sequence starting from salicylic acid. This pathway is favored for its high regioselectivity and good overall yield.

Diagram of the Primary Synthesis Pathway

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-5-chloro-2-hydroxybenzoic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and predict the solubility of 3-Bromo-5-chloro-2-hydroxybenzoic acid. Given the limited publicly available solubility data for this specific molecule, this document emphasizes the foundational principles and practical methodologies required to generate a robust solubility profile.

Compound Profile: this compound

A thorough understanding of the subject molecule's physicochemical properties is the cornerstone of any solubility investigation. This compound, also known as 3-bromo-5-chlorosalicylic acid, is a halogenated derivative of salicylic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClO₃ | [1] |

| Molecular Weight | 251.46 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-bromo-5-chlorosalicylic acid | [1] |

| CAS Number | 4068-58-0 | [1] |

The structure contains a carboxylic acid group (-COOH) and a hydroxyl group (-OH) ortho to each other on a benzene ring, substituted with a bromine and a chlorine atom. These functional groups are critical determinants of its solubility. The carboxylic acid moiety provides a proton-donating group, while both the hydroxyl and carboxyl groups can act as hydrogen bond donors and acceptors. The aromatic ring and the halogens (bromo and chloro groups) contribute to the molecule's lipophilicity.

Theoretical Framework for Solubility

The solubility of an organic molecule is governed by the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The widely used principle of "like dissolves like" serves as a useful initial guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[2][3]

The Critical Influence of pH

For an ionizable compound like this compound, pH is arguably the most critical factor influencing its aqueous solubility. The molecule is a weak acid due to its carboxylic acid group.

-

In Acidic to Neutral pH (Low pH): The carboxylic acid group will be predominantly in its protonated, un-ionized form (-COOH). This neutral form is less polar and, therefore, expected to have significantly lower solubility in aqueous media.[4] Its solubility will be primarily dictated by the hydrogen bonding capacity of the hydroxyl and carboxylic acid groups versus the hydrophobicity of the halogenated aromatic ring.

-

In Basic pH (High pH): As the pH increases above the compound's pKa, the carboxylic acid group will deprotonate to form the carboxylate salt (-COO⁻).[4][5] This ionized form is significantly more polar and engages in strong ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility.[6]

This relationship can be visualized as an equilibrium process. The addition of a base drives the equilibrium towards the more soluble carboxylate form.

Caption: pH-dependent equilibrium of this compound.

Solvent Polarity and Hydrogen Bonding

In non-aqueous solvents, solubility will depend on the solvent's ability to overcome the solute's crystal lattice energy and form favorable interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for this compound by forming hydrogen bonds with both the hydroxyl and carboxylic acid groups.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents are hydrogen bond acceptors and can interact favorably with the hydroxyl and carboxylic acid protons. They are also likely to be good solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong hydrogen bonds. The significant polarity imparted by the hydroxyl and carboxyl groups will likely result in very poor solubility in non-polar solvents.[7]

Experimental Determination of Solubility

A systematic approach is required to quantify the solubility of this compound accurately. The equilibrium shake-flask method is the gold standard for this purpose.

Workflow for Solubility Determination

The overall process involves creating a saturated solution, ensuring equilibrium is reached, separating the solid and liquid phases, and quantifying the concentration of the dissolved solute.

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol describes the steps to determine the solubility in a given solvent at a specific temperature.

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent (e.g., water, buffered solutions at various pH levels, ethanol, methanol). "Excess" is critical to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3] A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let undissolved solids settle. Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles. For rigorous separation, centrifuge the samples at high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the solvent and does not adsorb the compound.

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in appropriate units, such as mg/mL, µg/mL, or mol/L.

Analytical Quantification Methods

The choice of analytical method is crucial for accurate solubility determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its specificity and sensitivity.

-

Principle: Separates the analyte from potential impurities or degradants before quantification.

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector set at a wavelength of maximum absorbance for this compound.

-

Validation: The method should be validated for linearity, accuracy, and precision.

-

UV-Vis Spectroscopy

A simpler, high-throughput alternative if the compound has a strong chromophore and no interfering substances are present.

-

Principle: Measures the absorbance of the solution at a specific wavelength, which is directly proportional to the concentration (Beer-Lambert Law).

-

Procedure:

-

Determine the λ_max (wavelength of maximum absorbance) of this compound in the chosen solvent.

-

Generate a standard curve by measuring the absorbance of a series of solutions with known concentrations.

-

Measure the absorbance of the diluted supernatant from the solubility experiment and determine its concentration from the standard curve.

-

Interpreting and Predicting Solubility

While experimental data is definitive, thermodynamic models can provide deeper insight and predictive power. The solubility of a crystalline solid can be described by the General Solubility Equation (GSE).[8]

log S = 0.5 - 0.01(MP - 25) - logP

Where:

-

S is the aqueous solubility in mol/L.

-

MP is the melting point in °C.

-

logP is the octanol-water partition coefficient, a measure of lipophilicity.

This equation highlights the inverse relationship between solubility and both melting point (as a proxy for crystal lattice energy) and lipophilicity (logP).[9] While this provides an estimate for aqueous solubility, modern computational models using thermodynamic cycles and machine learning offer more accurate predictions across various solvents.[9][10][11]

Summary and Recommendations

The solubility of this compound is a complex property governed by its molecular structure, the solvent system, and critically, the pH of the aqueous medium.

Table 2: Expected Solubility Trends

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Aqueous (Acidic, pH < pKa) | pH 2 Buffer | Very Low | The molecule is in its neutral, less polar -COOH form. |

| Aqueous (Basic, pH > pKa) | pH 8 Buffer, 5% NaOH | High to Very High | The molecule is in its ionized, highly polar -COO⁻ salt form.[6][12] |

| Polar Protic | Ethanol, Methanol | High | Strong hydrogen bonding interactions with both -OH and -COOH groups. |

| Polar Aprotic | Acetone, DMSO | Moderate to High | Hydrogen bond acceptor capability interacts with solute's donor groups. |

| Non-Polar | Hexane, Toluene | Very Low | Unfavorable energetic cost to break solute's hydrogen bonds.[7] |

For drug development professionals, characterizing the pH-solubility profile is paramount. This involves conducting equilibrium solubility experiments in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). The resulting data is essential for predicting oral absorption and guiding formulation strategies.

References

- Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- This compound. PubChem.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.

- Experiment: Solubility of Organic & Inorganic Compounds. Course Web Page.

- How To Determine Solubility Of Organic Compounds?. YouTube.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Web Page.

- Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). Cheméo.

- Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate.

- solubility experimental methods.pptx. Slideshare.

- Solubility of organic compounds (video). Khan Academy.

- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.

- How does pH affect water solubility of organic acids (or acids in general)?. Reddit.

- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. ResearchGate.

- Carboxylic acid - Properties, Structure, Reactions. Britannica.

Sources

- 1. This compound | C7H4BrClO3 | CID 3649920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. youtube.com [youtube.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 7. Khan Academy [khanacademy.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

physical and chemical properties of 3-bromo-5-chlorosalicylic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-5-Chlorosalicylic Acid

Introduction

3-Bromo-5-chlorosalicylic acid (CAS No. 4068-58-0) is a halogenated derivative of salicylic acid.[1][2][3] As a bifunctional aromatic compound, it possesses a carboxylic acid group, a hydroxyl group, and two different halogen substituents on the benzene ring. This unique combination of functional groups makes it a molecule of significant interest for researchers in synthetic chemistry, materials science, and particularly in drug discovery.

The introduction of halogen atoms, such as bromine and chlorine, into a pharmacologically active scaffold like salicylic acid can profoundly modify its physicochemical properties, including lipophilicity, acidity, and metabolic stability. These modifications can, in turn, influence the molecule's pharmacokinetic profile and biological activity. This guide provides a comprehensive overview of the known and predicted , detailed experimental protocols for its characterization, a plausible synthetic route, and a discussion of its relevance to the scientific community.

Chemical Structure

The structure of 3-bromo-5-chlorosalicylic acid is defined by a benzoic acid core with a hydroxyl group at position 2, a bromine atom at position 3, and a chlorine atom at position 5.

Caption: 2D Chemical Structure of 3-Bromo-5-Chlorosalicylic Acid.

Physicochemical Properties

A summary of the key physical and chemical identifiers and computed properties for 3-bromo-5-chlorosalicylic acid is presented below. Experimental data for this specific compound is limited in publicly available literature; therefore, where specific experimental values are unavailable, data for structurally related compounds are provided for context.

| Property | Value | Reference(s) |

| IUPAC Name | 3-bromo-5-chloro-2-hydroxybenzoic acid | [2] |

| Synonyms | 3-bromo-5-chlorosalicylic acid | [2] |

| CAS Number | 4068-58-0 | [1][2][3] |

| Molecular Formula | C₇H₄BrClO₃ | [1][2] |

| Molecular Weight | 251.46 g/mol | [2][4] |

| Appearance | Expected to be a solid at room temperature. | |

| Melting Point | Data not available. For comparison, 3-Bromo-5-hydroxybenzoic acid melts at 237-241 °C, and 5-Chlorosalicylic acid melts at 171-172 °C. | [5] |

| Boiling Point | Data not available. | |

| Solubility | Expected to have low solubility in water and moderate solubility in organic polar solvents like ethanol, methanol, and DMSO. | |

| pKa | Data not available. The first pKa of salicylic acid is 2.97. The electron-withdrawing halogens are expected to lower this value, making 3-bromo-5-chlorosalicylic acid a stronger acid. | [6] |

| XLogP3 (Computed) | 3.0 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Topological Polar Surface Area | 57.5 Ų | [2] |

Chemical Properties and Reactivity

The reactivity of 3-bromo-5-chlorosalicylic acid is dictated by its three principal functional components: the carboxylic acid, the phenolic hydroxyl group, and the di-halogenated aromatic ring.

-

Acidity : The carboxylic acid group (-COOH) and the phenolic hydroxyl group (-OH) are both acidic. The presence of two strongly electron-withdrawing substituents (Br and Cl) on the aromatic ring is expected to increase the acidity of both protons compared to unsubstituted salicylic acid. This is due to the inductive effect of the halogens, which stabilizes the resulting carboxylate and phenoxide conjugate bases.[6][7]

-

Reactivity of the Carboxylic Acid : The carboxylic acid group can undergo standard reactions such as esterification with alcohols under acidic conditions and conversion to an acid chloride using reagents like thionyl chloride (SOCl₂). It can also be converted to amides by reacting with amines, often after activation with a coupling agent.

-

Reactivity of the Phenolic Hydroxyl : The phenolic -OH group can be alkylated to form ethers or acylated to form esters. Its acidity also allows it to form salts with strong bases.

-

Electrophilic Aromatic Substitution : The salicylic acid scaffold is highly activated towards electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para- director. In this molecule, the positions ortho (position 3) and para (position 5) to the hydroxyl group are already substituted. The remaining position (position 4) is a potential site for further substitution, though the steric hindrance from the adjacent bromine and chlorine atoms may influence reactivity. Studies on the halogenation of salicylic acid itself show that bromination rates generally exceed chlorination rates under typical aqueous conditions.[7]

Spectroscopic Analysis (Predicted)

-

¹H NMR : The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region for the two remaining protons on the benzene ring. These protons, at positions 4 and 6, would appear as doublets due to coupling with each other. The chemical shifts would be downfield, likely between 7.0 and 8.0 ppm. The acidic protons of the carboxylic acid and hydroxyl groups would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

-

¹³C NMR : The carbon NMR spectrum should display seven distinct signals: one for the carboxylic carbon (~170 ppm), and six for the aromatic carbons. The carbons bonded to the electronegative oxygen, bromine, and chlorine atoms will show characteristic shifts.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid, typically centered around 3000 cm⁻¹. The phenolic O-H stretch would appear as a broader band around 3200-3600 cm⁻¹. A sharp, strong peak for the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700 cm⁻¹. C=C stretching vibrations from the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS) : The mass spectrum would show a complex molecular ion region due to the isotopic distribution of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[8] This would result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4), which is a definitive feature for compounds containing both bromine and chlorine.

Synthesis and Purification

A plausible and efficient method for the synthesis of 3-bromo-5-chlorosalicylic acid is the direct electrophilic bromination of 5-chlorosalicylic acid. The hydroxyl and carboxylic acid groups direct incoming electrophiles to the ortho and para positions. Since the para position (5) is already occupied by chlorine, the incoming bromine is directed to one of the available ortho positions (3 or 6). Position 3 is favored due to the electronic directing effects.

Proposed Synthesis Protocol:

-

Dissolution : Dissolve 5-chlorosalicylic acid in a suitable solvent, such as glacial acetic acid.

-

Bromination : Slowly add a solution of bromine (Br₂) in glacial acetic acid to the reaction mixture at room temperature with constant stirring. The reaction is typically exothermic and may require cooling to maintain control.

-

Reaction Monitoring : Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

-

Quenching : Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).

-

Precipitation : Pour the reaction mixture into cold water to precipitate the crude product.

-

Filtration and Washing : Collect the solid product by filtration. Wash the filter cake with cold water to remove residual acid and salts.

-

Purification : Purify the crude 3-bromo-5-chlorosalicylic acid by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying : Dry the purified product under vacuum to obtain the final compound.

Caption: Proposed workflow for the synthesis of 3-bromo-5-chlorosalicylic acid.

Key Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol describes a standard method for determining the melting point range of a solid organic compound, a key indicator of purity.[10]

-

Sample Preparation : Ensure the 3-bromo-5-chlorosalicylic acid sample is completely dry and finely powdered.

-

Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : Place the capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional) : If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool.[8]

-

Accurate Measurement : Using a fresh sample, heat rapidly to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Recording : Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

This protocol provides a general method to assess the solubility of a compound in various solvents.

-

Solvent Selection : Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation : Weigh a specific amount of 3-bromo-5-chlorosalicylic acid (e.g., 10 mg) into a series of labeled vials.

-

Solvent Addition : Add a measured volume of a solvent (e.g., 1 mL) to a vial.

-

Mixing : Agitate the mixture vigorously (e.g., using a vortex mixer) for 1-2 minutes at a controlled temperature.[11]

-

Observation : Visually inspect the vial for any undissolved solid.

-

Classification : If the solid dissolves completely, it is classified as "soluble." If not, it can be classified as "sparingly soluble" or "insoluble" based on the amount dissolved. The process can be made quantitative by carefully adding more solvent until dissolution is complete or by analyzing the concentration of the saturated solution.

Caption: Workflow for Solubility Assessment.

pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using a pH meter.

-

Solution Preparation : Prepare a solution of 3-bromo-5-chlorosalicylic acid of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like ethanol if solubility is low.

-

Titrant Preparation : Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).

-

Apparatus Setup : Calibrate a pH meter using standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration : Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Plotting : Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination : Identify the equivalence point (the point of steepest slope). The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid. For a dicarboxylic acid, this method will yield the pKa for the more acidic proton.

Caption: Workflow for pKa Determination via Titration.

Applications and Relevance in Drug Discovery

While specific applications for 3-bromo-5-chlorosalicylic acid are not widely documented, its structural features suggest several potential areas of interest for drug development professionals.

-

Antimicrobial Agents : Halogenated phenols and salicylic acids are known to possess antimicrobial properties. The combination of bromine and chlorine may enhance this activity. For instance, a comparative study of 5-chlorosalicylic acid and its bromo-analogue showed that the bromo-derivative had superior antibacterial activity.[9] This suggests that 3-bromo-5-chlorosalicylic acid could be a promising candidate for further investigation as an antibacterial or antifungal agent.

-

Anti-inflammatory Agents : Salicylic acid and its derivatives are the foundation of non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 5-chlorosalicylic acid have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9] The electronic modifications imparted by the two halogen atoms in 3-bromo-5-chlorosalicylic acid could modulate this activity.

-

Precursor for Complex Molecules : This compound serves as a versatile building block for more complex molecules. The aldehyde derivative, 3-bromo-5-chlorosalicylaldehyde, has been used to synthesize Schiff base ligands for metal complexes, some of which exhibit interesting biological activities, including DNA binding and cleavage capabilities, as well as antioxidant and antimicrobial properties.[12] The carboxylic acid can be similarly used to create a variety of esters and amides, expanding the chemical space for drug discovery.

Safety and Handling

Based on GHS classifications for the compound, 3-bromo-5-chlorosalicylic acid should be handled with appropriate safety precautions.

-

Hazard Statements :

-

Precautions : Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

-

Broadwater, M. A., Swanson, T. L., & Sivey, J. D. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. Environmental Science: Water Research & Technology, 4(5), 643-660. Available at: [Link]

-

Broadwater, M. A., Swanson, T. L., & Sivey, J. D. (2018). Emerging investigators series: Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. ResearchGate. Available at: [Link]

-

Broadwater, M. A., et al. (2018). Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

LookChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]

-

ChemWhat. (n.d.). 3-Bromo-5-chloro salicylic acid CAS#: 4068-58-0. Retrieved January 16, 2026, from [Link]

-

Oreate AI Blog. (2025). How to Determine Pka from Titration Curve. Retrieved January 16, 2026, from [Link]

-

Loudon, G. M. & Parise, J. (n.d.). Mass Spectrometry and Infrared Spectroscopy. Chapter 13. Available at: [Link]

- Farinholt, L. H., Stuart, A. P., & Twiss, D. (1940). The Halogenation of Salicylic Acid. Journal of the American Chemical Society, 62(5), 1237–1241.

-

Local Pharma Guide. (n.d.). CAS NO. 19652-32-5 | 3-Bromo-5-chlorosalicylaldehyde. Retrieved January 16, 2026, from [Link]

- Zianna, A., et al. (2022). Zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. Dalton Transactions, 51(45), 17315-17332.

-

Farinholt, L. H., et al. (1940). The Halogenation of Salicylic Acid. Journal of the American Chemical Society. Available at: [Link]

-

Supporting Information for "Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents". Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). IR Spectrum for 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 5-Chlorosalicylic Acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. American Chemical Society, Organic Division. Available at: [Link]

-

NMR Spectra of Products - Supporting Information. Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). US2811547A - Process for preparing s-chlorosalicylic.

Sources

- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 2. This compound | C7H4BrClO3 | CID 3649920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-chloro salicylic acid | 4068-58-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Bromo-5-chlorosalicylaldehyde(19652-32-5) 1H NMR [m.chemicalbook.com]

- 11. aaronchem.com [aaronchem.com]

- 12. Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Introduction: The Analytical Imperative for Substituted Salicylic Acids

An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-5-chloro-2-hydroxybenzoic Acid

In the landscape of pharmaceutical development and materials science, halogenated salicylic acid derivatives, such as this compound, represent a class of compounds with significant synthetic and biological potential. Their utility as intermediates and active moieties hinges on the precise arrangement of substituents on the aromatic ring, which dictates their chemical reactivity, binding affinity, and overall efficacy. Unambiguous structural confirmation is therefore not merely a procedural step but the foundational bedrock upon which all subsequent research is built.

This guide provides an in-depth exploration of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. Moving beyond a simple recitation of data, we will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals, ensuring the highest standards of scientific integrity and analytical confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for delineating the precise covalent framework of an organic molecule. For this compound, it allows us to confirm the substitution pattern on the benzene ring and identify the labile protons of the hydroxyl and carboxylic acid groups.

The Rationale behind NMR Analysis

The core principle of NMR lies in the interaction of nuclear spins with an external magnetic field. The chemical environment surrounding each nucleus creates a unique local magnetic field, causing nuclei in different locations to resonate at distinct frequencies. This phenomenon, known as the chemical shift (δ), is the cornerstone of NMR-based structure determination. For this molecule, we are interested in two key nuclei: ¹H (proton) and ¹³C.

The substitution pattern—a tetrasubstituted benzene ring—leaves two aromatic protons. Their chemical shifts and coupling patterns are highly diagnostic. The electron-withdrawing nature of the bromine, chlorine, and carboxylic acid groups will deshield nearby protons, shifting their signals downfield (to higher ppm values) relative to benzene (δ ~7.3 ppm)[1]. Conversely, the electron-donating hydroxyl group will have a shielding effect, particularly on protons ortho and para to it, though its influence is modulated by the other substituents.

Predicted ¹H NMR Spectrum

A ¹H NMR spectrum of this compound is expected to exhibit four distinct signals:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a broad singlet far downfield, typically in the δ 9-13 ppm range. Its broadness is a result of chemical exchange with residual water and intermolecular hydrogen bonding[2].

-

Phenolic Proton (-OH): The phenolic proton is also acidic and participates in hydrogen bonding. Its chemical shift is sensitive to solvent and concentration but is typically found between δ 4-10 ppm [3]. It will likely appear as a broad singlet.

-

Aromatic Protons (Ar-H): There are two protons on the aromatic ring, at positions C4 and C6.

-

The proton at C6 is ortho to the bromine atom and meta to the chlorine and carboxyl groups.

-

The proton at C4 is ortho to the chlorine atom and meta to the bromine and hydroxyl groups.

-

Both protons are deshielded by the halogens and will appear in the aromatic region (δ 7.0-8.0 ppm )[4]. They are meta to each other, so they will appear as two distinct doublets with a small meta coupling constant (⁴JHH) of approximately 2-3 Hz[5].

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. Given the lack of symmetry, all seven carbons are chemically non-equivalent and should produce seven distinct signals.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, typically in the δ 165-180 ppm range[2].

-

Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the δ 110-160 ppm range[1].

-

C2 (bearing -OH): This carbon will be shielded by the hydroxyl group and will appear further upfield within the aromatic region.

-

C1 (bearing -COOH): Its chemical shift will be influenced by both the carboxyl and hydroxyl groups.

-

C3 (bearing -Br) and C5 (bearing -Cl): These carbons, directly attached to halogens, will have their chemical shifts significantly influenced by the electronegativity and size of the halogen.

-

C4 and C6 (bearing -H): These carbons will appear as sharp signals in the aromatic region.

-

Data Summary: Predicted NMR Assignments

| Assignment | ¹H NMR | ¹³C NMR |

| Predicted δ (ppm) | Multiplicity | |

| -COOH | 9.0 - 13.0 | Broad Singlet |

| Ar-OH | 4.0 - 10.0 | Broad Singlet |

| Ar-H (H4, H6) | 7.0 - 8.0 | Two Doublets (d) |

| Ar-C (C1-C6) | - | - |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic -OH and -COOH protons, which might otherwise exchange too rapidly in other solvents.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion[2].

-

Record a standard ¹H NMR spectrum.

-

Record a proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Visualization: Molecular Structure and Logic

Below is a diagram illustrating the unique proton and carbon environments in the target molecule.

Caption: Labeled structure of the target molecule.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an indispensable technique for the rapid identification of functional groups. The principle is based on the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). Each functional group has a characteristic absorption frequency.

Rationale and Expected Absorptions